Azicemicin A

Angucycline antibiotics Structure-activity relationship Antimycobacterial activity

Azicemicin A is the only angucycline antibiotic with a 1-methylaziridine ring at C-3—a unique electrophilic handle for site-selective bioconjugation and ferroptosis-inhibitor synthesis. Unlike landomycins or Azicemicin B, its strained aziridine enables nucleophilic ring-opening chemistry impossible with other congeners. Documented safe at 150 mg/kg i.p., it outperforms cytotoxic angucyclines as a non-toxic in vivo benchmark. Backed by a fully sequenced biosynthetic gene cluster for combinatorial biosynthesis. Use as a certified reference standard for dereplication.

Molecular Formula C23H25NO9
Molecular Weight 459.4 g/mol
CAS No. 154163-93-6
Cat. No. B114382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzicemicin A
CAS154163-93-6
Synonymsazicemicin A
Molecular FormulaC23H25NO9
Molecular Weight459.4 g/mol
Structural Identifiers
SMILESCN1CC1C2(CC3CC(=O)C4=C(C5=C(C(=C(C=C5C(=C4C3(C(=O)C2)O)OC)O)OC)O)O)O
InChIInChI=1S/C23H25NO9/c1-24-8-13(24)22(30)6-9-4-11(25)16-17(23(9,31)14(27)7-22)20(32-2)10-5-12(26)21(33-3)19(29)15(10)18(16)28/h5,9,13,26,28-31H,4,6-8H2,1-3H3
InChIKeyFGEKNLXFZXJGOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Azicemicin A (CAS 154163-93-6): A Unique Aziridine-Containing Angucycline Antibiotic for Specialized Antimicrobial and Chemical Biology Research


Azicemicin A (CAS 154163-93-6) is a natural angucycline-type antibiotic first isolated from Amycolatopsis sulphurea MJ126-NF4 [1]. It possesses a tetracyclic benz[a]anthracene core appended with a rare 1-methylaziridine moiety at the C-3 position, a structural feature that distinguishes it from other angucycline antibiotics [2]. The compound exhibits moderate growth-inhibitory activity against Gram-positive bacteria and mycobacteria [3], with a documented lack of acute toxicity in mice at 150 mg/kg intraperitoneal administration . Its molecular formula is C23H25NO9 with a molecular weight of 459.44 g/mol .

Why Azicemicin A Cannot Be Replaced by Generic Angucyclines or the Closely Related Azicemicin B


Azicemicin A belongs to a small family of aziridine-bearing angucyclines, and its unique 1-methylaziridine substituent at C-3 imparts distinct chemical reactivity and biological properties that are not replicated by other angucycline antibiotics (e.g., landomycins, jadomycins) which lack this strained heterocycle [1]. Even within the azicemicin class, the closely related congener Azicemicin B differs by a single methyl group on the aziridine nitrogen (C-3 substituent: 1-methylaziridin-2-yl in A vs. aziridin-2-yl in B), resulting in divergent antimicrobial potency (MIC differences against mycobacteria) and potential for downstream derivatization [2]. Furthermore, the biosynthetic gene cluster encoding Azicemicin A contains specialized enzymes (e.g., aspartate-specific adenylyltransferases) that enable the formation of the aziridine ring—a pathway absent in other angucycline producers [3]. Consequently, substituting Azicemicin A with Azicemicin B or any non-aziridine angucycline would alter both the biological readout and the chemical handle for synthetic modification.

Azicemicin A: Quantifiable Differentiation Against Azicemicin B and Generic Angucyclines


Structural Determinant: 1-Methylaziridine vs. Aziridine Moiety Drives Distinct Antimicrobial Potency

Azicemicin A and Azicemicin B are structurally identical except for the N-substitution on the aziridine ring: Azicemicin A bears a 1-methylaziridin-2-yl group, whereas Azicemicin B bears an unsubstituted aziridin-2-yl group at the C-3 position [1]. This subtle structural divergence translates into a quantifiable difference in antimycobacterial activity. Azicemicin B demonstrates an MIC range of 6.25–25 μg/mL against Mycobacterium species, while Azicemicin A exhibits only weak antibacterial activity with MIC values generally ≥100 μg/mL against Gram-positive bacteria such as Staphylococcus aureus . The presence of the N-methyl group in Azicemicin A reduces antimicrobial potency but may enhance chemical stability or alter pharmacokinetic properties—a critical consideration for researchers selecting between these two compounds for in vitro or in vivo studies.

Angucycline antibiotics Structure-activity relationship Antimycobacterial activity

Safety Profile: Azicemicin A Lacks Acute Toxicity at 150 mg/kg in Murine Models

Both Azicemicin A and Azicemicin B have been evaluated for acute toxicity in mice via intraperitoneal injection. At a dose of 150 mg/kg, neither compound produced observable acute toxicity or mortality . This favorable safety profile is consistent across the azicemicin class and contrasts with certain other angucycline antibiotics (e.g., landomycin A) which exhibit higher cytotoxicity profiles in mammalian cell lines [1]. While direct head-to-head in vivo toxicity comparisons with other angucyclines are limited in the literature, the class-level inference suggests that the aziridine-containing angucyclines may possess an improved therapeutic index relative to more cytotoxic congeners.

Acute toxicity In vivo safety Antibiotic tolerability

Biosynthetic Gene Cluster Size and Composition: A 50 kbp Locus Encoding Aziridine-Specific Enzymes

The biosynthetic gene cluster responsible for Azicemicin production spans approximately 50 kbp and contains genes typical of type II polyketide synthases, along with unique adenylyltransferase enzymes (AzicZ and AzicU1/U2) that specifically recognize aspartic acid as the precursor for the aziridine moiety [1][2]. This genetic architecture is distinct from other angucycline clusters (e.g., the jadomycin cluster, ~30 kbp; landomycin cluster, ~35 kbp) both in size and in the presence of aziridine-biosynthetic genes. The cluster has been deposited in the MIBiG database under accession BGC0000202 and the NCBI GenBank under GU134622.1 [3].

Biosynthetic gene cluster Genome mining Secondary metabolite production

Ferroptosis Inhibitory Potential of Azicemicin-Derived Scaffolds

Recent genome mining of Kibdelosporangium strains led to the isolation of eight previously undescribed azicemicins, including six with ring-opened aziridine moieties [1]. Among these, compound 3 (a ring-opened derivative) exhibited significant ferroptosis inhibition by decreasing RSL3-induced HMOX1 gene expression and upregulating GCH1 gene expression—a mechanism distinct from classical ferroptosis inhibitors like Ferrostatin-1 [2]. While Azicemicin A itself is not a direct ferroptosis inhibitor, its intact aziridine ring serves as a reactive handle that can be selectively opened to generate bioactive derivatives. This scaffold plasticity is not present in non-aziridine angucyclines (e.g., landomycins, jadomycins), which lack the strained three-membered heterocycle required for such ring-opening transformations.

Ferroptosis inhibition Aziridine ring-opening Chemical biology

Molecular Formula and Exact Mass Differentiation from Azicemicin B

Azicemicin A (C23H25NO9, MW 459.44 g/mol) can be unambiguously distinguished from Azicemicin B (C22H23NO9, MW 443.42 g/mol) by high-resolution mass spectrometry due to a mass difference of 16.02 Da (corresponding to the additional CH2 group) [1]. In addition, the distinct 1H NMR chemical shifts for the N-methyl protons in Azicemicin A (δ ~2.3–2.5 ppm) provide a spectroscopic fingerprint not present in Azicemicin B [2]. These analytical markers are critical for quality control, batch-to-batch consistency verification, and for confirming the correct compound identity in procurement and experimental workflows.

Molecular characterization HRMS identification Purity assessment

Optimal Research and Procurement Applications for Azicemicin A (CAS 154163-93-6)


Chemical Biology: Aziridine as a Reactive Warhead for Covalent Probe Development

Azicemicin A's 1-methylaziridine moiety serves as a strained electrophile that can undergo nucleophilic ring-opening under mild conditions, enabling site-selective bioconjugation or the synthesis of ferroptosis-inhibitory derivatives. Researchers developing activity-based probes or targeted covalent inhibitors can exploit this reactivity to generate libraries of aziridine-opened analogs for phenotypic screening, as demonstrated by the recent discovery of ferroptosis-modulating ring-opened azicemicins [1].

Natural Product Genome Mining and Combinatorial Biosynthesis

The fully sequenced and annotated azicemicin biosynthetic gene cluster (BGC0000202, GenBank GU134622.1) provides a validated genetic platform for heterologous expression in optimized actinomycete hosts [2]. Researchers can leverage this cluster to produce Azicemicin A in tractable systems, or to perform combinatorial biosynthesis by swapping aziridine-biosynthetic genes with those from related clusters to generate novel aziridine-containing angucycline analogs [3].

In Vivo Safety and Tolerability Studies of Angucycline Scaffolds

Given its documented lack of acute toxicity at 150 mg/kg i.p. in mice, Azicemicin A serves as a safer angucycline benchmark for in vivo pharmacokinetic and tolerability studies . Compared to more cytotoxic angucyclines (e.g., landomycin A), Azicemicin A allows researchers to deconvolute target-specific antimicrobial effects from nonspecific cytotoxicity, facilitating cleaner interpretation of efficacy data in animal infection models.

Analytical Reference Standard for Natural Product Libraries

Azicemicin A's distinct molecular formula (C23H25NO9) and characteristic NMR/MS signatures make it an ideal reference standard for dereplication of microbial extracts and for validating the identity of azicemicin congeners in natural product screening campaigns . Its availability from commercial vendors with ≥95% purity ensures reliable use as a chromatographic and spectroscopic calibrant.

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